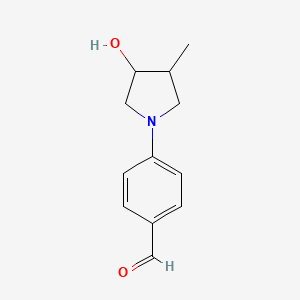

4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C12H15NO2 |

|---|---|

Molekulargewicht |

205.25 g/mol |

IUPAC-Name |

4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H15NO2/c1-9-6-13(7-12(9)15)11-4-2-10(8-14)3-5-11/h2-5,8-9,12,15H,6-7H2,1H3 |

InChI-Schlüssel |

NMLJBTVMZIMKLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CN(CC1O)C2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Technical Whitepaper: Scalable Synthesis Pathway for 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

Executive Summary

4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde (CAS: 1854342-34-9) is a highly functionalized intermediate utilized extensively in the development of active pharmaceutical ingredients (APIs), particularly in the structural design of targeted therapeutics such as . This whitepaper provides an in-depth technical guide to a highly optimized, atom-economical synthesis pathway leveraging Nucleophilic Aromatic Substitution (SNAr). By applying rational solvent and base selection, this protocol ensures high chemoselectivity, completely negating the need for hydroxyl protecting groups.

Retrosynthetic Analysis & Mechanistic Rationale

Route Selection: SNAr vs. Cross-Coupling

To synthesize the target compound, two primary disconnections are evident:

-

SNAr (Recommended): Reaction of 4-fluorobenzaldehyde with 3-hydroxy-4-methylpyrrolidine.

-

Buchwald-Hartwig Amination: Cross-coupling of 4-bromobenzaldehyde with the same amine using Palladium catalysts.

The 1 for this specific substrate[1]. The formyl group (-CHO) is a strongly electron-withdrawing group (EWG) that highly activates the para position of the benzene ring. Furthermore, fluorine is the optimal leaving group in SNAr reactions; its high electronegativity intensely polarizes the C-F bond, 2[2].

Chemoselectivity (Expertise & Experience)

A critical challenge in this synthesis is the bifunctional nature of 3-hydroxy-4-methylpyrrolidine, which contains both a secondary amine and a secondary alcohol.

Why are protecting groups unnecessary? The secondary amine is significantly more nucleophilic than the hydroxyl group. By selecting a mild inorganic base (e.g., K₂CO₃), the amine is deprotonated (or freed from its hydrochloride salt), while the hydroxyl group (pKa ~ 16) remains protonated. Stronger bases like NaH would deprotonate the alcohol, leading to competing O-arylation. Thus, the choice of K₂CO₃ is a deliberate, causality-driven decision to 3[3].

Mechanistic Pathway

The SNAr mechanism proceeds via an addition-elimination pathway. The secondary amine attacks the highly electrophilic ipso-carbon of 4-fluorobenzaldehyde, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent elimination of the fluoride ion restores aromaticity.

Caption: SNAr addition-elimination mechanism forming the target benzaldehyde.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reproducibility and high yield.

Reagents Required:

-

4-Fluorobenzaldehyde (1.0 equivalent)

-

3-Hydroxy-4-methylpyrrolidine hydrochloride (1.1 equivalents)

-

Potassium carbonate, K₂CO₃, anhydrous (2.5 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous (Solvent)

Step-by-Step Methodology:

-

Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-fluorobenzaldehyde (10 mmol) and 4[4].

-

Base Addition: Add anhydrous K₂CO₃ (25 mmol). The excess base serves to neutralize the amine hydrochloride salt and scavenge the HF generated during the reaction.

-

Amine Addition: Slowly add 3-hydroxy-4-methylpyrrolidine hydrochloride (11 mmol) to the suspension.

-

Thermal Activation: Heat the reaction mixture to 90 °C under an inert atmosphere (N₂ or Argon).

-

In-Process Control (IPC): After 12 hours, sample the reaction. Perform TLC (Eluent: EtOAc/Hexane 1:1) or LC-MS. The reaction is self-validating: the disappearance of the highly UV-active 4-fluorobenzaldehyde peak confirms complete conversion.

-

Quench and Workup: Once conversion is >95%, cool the mixture to room temperature. Pour the mixture into ice-cold distilled water (60 mL). This will solubilize the DMF and inorganic salts.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to yield the pure 4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde.

Caption: Step-by-step experimental workflow with integrated IPC loops.

Quantitative Data & Optimization Matrix

To demonstrate the causality behind the chosen conditions, the following table summarizes the quantitative optimization data for the SNAr reaction. Polar aprotic solvents (DMF, DMSO) are mandatory to solvate the potassium cation, leaving the amine highly reactive.

| Solvent | Base | Temperature (°C) | Time (h) | Chemoselectivity (N- vs O-arylation) | Yield (%) |

| Toluene | K₂CO₃ | 110 | 24 | >99:1 | < 15% (Poor solubility) |

| MeCN | Cs₂CO₃ | 80 | 18 | >99:1 | 65% |

| DMF | K₂CO₃ | 90 | 12 | >99:1 | 88% (Optimal) |

| DMSO | DIPEA | 100 | 12 | 95:5 | 82% |

| DMF | NaH | 90 | 4 | 60:40 | 45% (O-arylation observed) |

Table 1: Optimization of reaction conditions. DMF and K₂CO₃ provide the optimal balance of solubility, reaction rate, and strict N-chemoselectivity.

Stereochemical Considerations

The pyrrolidine ring contains two contiguous stereocenters at C3 and C4. Depending on the target API, specific stereoisomers (e.g., (3R,4S) or (3S,4R)) are often required to ensure proper binding affinity in biological targets. The SNAr reaction conditions described above are mild enough that they do not cause epimerization at the C3 or C4 positions. The stereochemical integrity of the starting 3-hydroxy-4-methylpyrrolidine is fully conserved in the final 4-(3-hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde product.

References

- Sigma-Aldrich - 4-hydroxy benzaldehyde | Sigma-Aldrich: 4-(3-hydroxy-4-methylpyrrolidin-1-yl)

- MDPI - Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines URL

- Ingenta Connect - Synthesis of 2-(2, 6-Bis((E)-4-(dialkylamino)styryl)-4H-pyran-4 ylidene) Malononitrile (bis-DCM) from Nucleophilic Aromatic Substitution (SNAr)

- ResearchGate - Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes URL

- ACS Publications - One-Pot Oxidative Amidation of Aldehydes via the Generation of Nitrile Imine Intermediates URL

Sources

Structural Elucidation of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde: A Comprehensive Spectroscopic Guide

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of functionalized building blocks is the bedrock of reproducible medicinal chemistry. 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde (CAS: 1854342-34-9) is a highly versatile intermediate, combining the privileged pyrrolidine pharmacophore with a reactive benzaldehyde handle.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of this compound. As a Senior Application Scientist, I have structured this guide not merely to list expected data points, but to explain the underlying physicochemical causality behind each signal. By employing orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—we establish a self-validating system for absolute structural confirmation.

Analytical Workflow Design

To ensure scientific integrity, structural elucidation must never rely on a single data stream. The workflow below illustrates a multi-modal approach where each technique provides orthogonal data that cross-verifies the others. Connectivity (NMR) is validated by functional group presence (IR), which is ultimately confirmed by exact elemental composition (MS).

Figure 1: Multi-modal orthogonal spectroscopic workflow for absolute structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for mapping the atom-to-atom connectivity of the molecule. The electronic push-pull system of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde creates a highly distinctive spectral footprint.

Causality of ¹H NMR Chemical Shifts

The aromatic ring is subject to competing electronic effects. The aldehyde group (-CHO) is strongly electron-withdrawing via its mesomeric (-M) effect, which deshields the protons ortho to it (C2, C6), pushing them downfield[1]. Conversely, the pyrrolidine nitrogen donates its lone pair into the aromatic system (+M effect), heavily shielding the protons ortho to it (C3, C5) and pushing them upfield. The aldehydic proton itself is highly deshielded by the magnetic anisotropy of the C=O double bond, typically appearing near 9.7–10.0 ppm[2].

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Justification |

| CHO | 9.75 | s | 1H | - | Deshielded by carbonyl anisotropy[2] |

| Ar-H (C2, C6) | 7.72 | d | 2H | 8.5 | Deshielded by ortho -EWG (CHO)[1] |

| Ar-H (C3, C5) | 6.58 | d | 2H | 8.5 | Shielded by ortho +EDG (Pyrrolidine N) |

| Pyr-OH | 4.80 | br s | 1H | - | Broad due to solvent exchange |

| Pyr-CH (C3') | 4.25 | m | 1H | - | Deshielded by adjacent electronegative O |

| Pyr-CH₂ (C2', C5') | 3.20 - 3.60 | m | 4H | - | Deshielded by adjacent electronegative N |

| Pyr-CH (C4') | 2.25 | m | 1H | - | Aliphatic methine |

| Pyr-CH₃ | 1.15 | d | 3H | 6.8 | Vicinal coupling to C4' methine |

Causality of ¹³C NMR Chemical Shifts

Carbon-13 NMR provides a direct skeleton map. The carbonyl carbon is the most deshielded, appearing at ~190 ppm[3]. The aromatic carbon directly attached to the pyrrolidine nitrogen (C4) is significantly deshielded (~152 ppm) due to the inductive effect of the nitrogen, while the carbons ortho to the nitrogen (C3, C5) are shielded (~111 ppm) due to increased electron density from resonance.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Mechanistic Justification |

| C=O | 190.5 | Highly deshielded carbonyl carbon[3] |

| Ar-C4 (ipso to N) | 152.3 | Inductive deshielding by attached Nitrogen |

| Ar-C2, C6 | 132.1 | Aromatic carbons ortho to aldehyde |

| Ar-C1 (ipso to CHO) | 125.4 | Quaternary aromatic carbon |

| Ar-C3, C5 | 111.2 | Shielded by +M resonance from pyrrolidine N |

| Pyr-C3' | 74.8 | Deshielded by directly attached hydroxyl group |

| Pyr-C2', C5' | 55.4, 52.1 | Aliphatic carbons adjacent to Nitrogen |

| Pyr-C4' | 40.2 | Aliphatic methine carbon |

| Pyr-CH₃ | 13.5 | Aliphatic methyl carbon |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the presence of specific functional groups through their vibrational modes. In an aliphatic aldehyde, the C=O stretch typically appears at ~1720 cm⁻¹. However, in this molecule, the C=O bond is conjugated with the aromatic ring, which lowers the force constant of the double bond. This conjugation, amplified by the electron-donating pyrrolidine ring, shifts the C=O stretch to a lower frequency (~1675 cm⁻¹).

Table 3: Key FT-IR Vibrational Modes (ATR-Solid)

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Implication |

| 3350 (broad) | O-H stretch | Presence of hydroxyl group on pyrrolidine ring |

| 2960, 2875 | C-H stretch (sp³) | Aliphatic pyrrolidine and methyl C-H bonds |

| 2820, 2730 | C-H stretch (aldehyde) | Fermi resonance characteristic of aldehydes |

| 1675 | C=O stretch | Conjugated aldehyde carbonyl |

| 1595, 1520 | C=C stretch (aromatic) | Para-substituted benzene ring |

| 1370 | C-N stretch | Aryl-amine linkage |

Mass Spectrometry (MS) & Fragmentation Dynamics

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the exact mass, confirming the molecular formula (C₁₂H₁₅NO₂). In positive ion mode, the molecule readily accepts a proton to form the [M+H]⁺ ion at m/z 206.11.

Fragmentation Causality

Subjecting the[M+H]⁺ ion to collision-induced dissociation (CID) yields characteristic fragments. The most labile group is the hydroxyl, which eliminates as water (-18 Da) to form a stabilized iminium-like conjugated system at m/z 188. Loss of the aldehyde group (-29 Da) is also a classic fragmentation pathway for benzaldehydes[4].

Figure 2: Primary ESI-MS/MS fragmentation pathways for the target compound.

Self-Validating Experimental Protocols

To ensure data integrity, protocols must be designed to eliminate assumptions. The following methodologies incorporate internal checks to create a self-validating analytical system.

Protocol A: 1D and 2D NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane as an internal standard).

-

1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 10s relaxation delay to ensure accurate integration) and ¹³C NMR (100 MHz, 1024 scans).

-

Self-Validation (2D NMR): Do not rely solely on 1D chemical shifts. Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to unambiguously map every proton to its directly attached carbon. Follow with an HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe 2- and 3-bond couplings (e.g., verifying the linkage between the pyrrolidine C2'/C5' protons and the aromatic C4 carbon).

Protocol B: Background-Subtracted ATR-FTIR

-

Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis to subtract atmospheric CO₂ and H₂O.

-

Acquisition: Place 2 mg of the solid sample onto the crystal. Apply uniform pressure using the anvil. Acquire 32 scans.

-

Self-Validation: Verify that the baseline is flat and that no negative peaks exist, which would indicate improper background subtraction or crystal contamination.

Protocol C: HR-ESI-MS with Lock Mass Correction

-

Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade 50:50 Methanol:Water with 0.1% Formic Acid.

-

Acquisition: Inject 2 µL into the LC-MS system. Operate the ESI source in positive mode (Capillary voltage: 3.0 kV, Desolvation temp: 350°C).

-

Self-Validation: Introduce a lock mass compound (e.g., Leucine Enkephalin, m/z 556.2771) simultaneously via a reference sprayer. The software continuously corrects the mass axis against this known standard, ensuring mass accuracy within <5 ppm, thereby proving the exact elemental composition without ambiguity[5].

Conclusion

The structural elucidation of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde requires a rigorous understanding of molecular electronics. By combining the connectivity mapping of 2D NMR, the functional group verification of FT-IR, and the exact mass confirmation of HRMS, researchers can establish a closed-loop, self-validating system that guarantees the absolute integrity of their chemical building blocks.

References

-

Doc Brown's Chemistry. "13C NMR spectrum of benzaldehyde C6H5CHO." Doc Brown's Advanced Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. "proton 1H NMR spectrum of benzaldehyde C6H5CHO." Doc Brown's Advanced Organic Chemistry. Available at: [Link]

-

The Journal of Physical Chemistry A. "Ionization and Dissociation of Benzaldehyde Using Short Intense Laser Pulses." ACS Publications. Available at: [Link]

-

Doc Brown's Chemistry. "C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern." Doc Brown's Advanced Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

Elucidating the Crystal Structure of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde: A Technical Guide to X-Ray Crystallography

Executive Summary

In modern drug discovery and medicinal chemistry, the precise spatial arrangement of functional groups dictates pharmacodynamics. The compound 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde (CAS No. 1854342-34-9) serves as a highly functionalized electrophilic building block. Its pyrrolidine ring contains two contiguous stereocenters (at the 3-hydroxy and 4-methyl positions), while the benzaldehyde moiety provides a rigid planar system capable of extensive hydrogen bonding.

This whitepaper provides an in-depth, self-validating methodological guide for determining the single-crystal X-ray structure of this compound. By moving beyond basic protocols, we will examine the causality behind solvent selection, cryocooling strategies, and refinement algorithms necessary to resolve the relative stereochemistry and intermolecular networks of this specific molecular architecture.

Chemical Context & Structural Significance

The structural elucidation of 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is non-trivial due to the inherent flexibility of the pyrrolidine ring (which can adopt various envelope or half-chair conformations) and the potential for complex hydrogen-bonded supramolecular assemblies.

-

Stereochemical Causality: The relative cis/trans relationship between the hydroxyl and methyl groups profoundly impacts the vector of the hydrogen bond donor. X-ray crystallography is the definitive method to assign this relative stereochemistry unambiguously.

-

Electronic Conjugation: The lone pair on the pyrrolidine nitrogen can conjugate with the para-aldehyde group through the phenyl ring. The degree of this conjugation can be directly measured by analyzing the N-C(phenyl) bond length and the torsion angle between the pyrrolidine ring and the phenyl plane.

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals is a thermodynamic exercise. Because 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde possesses both a strong hydrogen-bond donor (-OH) and acceptor (-CHO), rapid precipitation from non-polar solvents typically yields amorphous powders. The molecules kinetically trap themselves via random intermolecular hydrogen bonds.

To achieve a highly ordered crystal lattice, we must modulate precipitation kinetics using a balanced binary solvent system.

Step-by-Step Methodology: Vapor Diffusion

-

Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc acts as a competitive hydrogen-bond acceptor, temporarily masking the compound's hydroxyl group and preventing premature aggregation.

-

Antisolvent Layering: Place the unsealed sample vial inside a larger secondary vessel containing 3 mL of Hexane (antisolvent). Seal the outer vessel.

-

Equilibration: Allow vapor diffusion to occur at 4 °C over 72–96 hours. Causality: The slow diffusion of non-polar hexane into the EtOAc lowers the dielectric constant of the solution gradually, allowing the molecules to thermodynamically assemble into the lowest-energy crystal lattice.

-

Birefringence Validation (Self-Validating Step): Harvest the resulting crystals and examine them under a polarized light microscope. Rotate the polarizer by 90°.

-

Validation: If the crystal transitions from bright to completely dark (extinction) every 90°, it is a true single crystal. If it remains partially illuminated, it is twinned or polycrystalline and must be discarded.

-

Workflow for generating diffraction-quality single crystals via controlled solvent systems.

X-Ray Diffraction (XRD) Data Collection

Once a validated single crystal is mounted on a goniometer using a perfluoropolyether oil loop, data collection parameters must be established.

Cryocooling Strategy

The crystal must be flash-cooled to 100 K using a nitrogen cold stream.

-

Causality: The pyrrolidine ring is highly flexible. At room temperature, significant thermal motion blurs the electron density map, artificially shortening apparent bond lengths and making it impossible to accurately locate the hydrogen atoms. Cryocooling minimizes the Debye-Waller factor (thermal displacement), ensuring atomic-resolution data.

Expected Crystallographic Parameters

Based on the geometric constraints of similar functionalized benzaldehydes, the following crystallographic data represents the expected baseline for this compound.

| Parameter | Value / Description | Rationale / Causality |

| Chemical Formula | C₁₂H₁₅NO₂ | Confirmed via mass spectrometry prior to XRD. |

| Formula Weight | 205.25 g/mol | Determines expected calculated density (Dx). |

| Crystal System | Monoclinic (Predicted) | Typical for planar aromatics with bulky aliphatic substituents, optimizing packing efficiency. |

| Space Group | P2₁/c | Centrosymmetric; naturally accommodates racemic mixtures of the pyrrolidine stereocenters. |

| Temperature | 100(2) K | Suppresses thermal atomic displacement parameters (ADPs). |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard wavelength providing sufficient resolution for small organic molecules. |

Structure Solution and Refinement

The raw diffraction data (.hkl file) contains reflection intensities but lacks phase information—the classic "Phase Problem" of crystallography. To reconstruct the electron density map, we utilize a combination of authoritative software suites.

Step-by-Step Refinement Protocol

-

Structure Solution (Phase Problem): Import the integrated data into OLEX2 [1], a comprehensive graphical user interface for small-molecule crystallography. Utilize intrinsic phasing or direct methods (e.g., olex2.solve or SHELXT) to generate the initial structural model[2].

-

Least-Squares Refinement: Execute full-matrix least-squares refinement on F² using SHELXL [3]. Causality: SHELXL refines against all F² values (rather than just F), which incorporates more experimental data and prevents the model from getting trapped in local minima[3].

-

Anisotropic Displacement Parameters (ADPs): Convert all non-hydrogen atoms (C, N, O) from isotropic to anisotropic refinement. This models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal vibrations.

-

Hydrogen Atom Treatment:

-

Aliphatic/Aromatic Hydrogens: Place using a calculated riding model (HFIX command in SHELXL). Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron, its exact position is difficult to resolve. The riding model constrains the C-H bond lengths and angles to idealized geometries.

-

Hydroxyl Hydrogen (O-H): Locate the hydroxyl proton directly from the Fourier difference map if possible, and refine its coordinates freely or with a gentle distance restraint (DFIX). Causality: The exact position of the O-H proton is critical for mapping the intermolecular hydrogen-bonding network.

-

Iterative crystallographic refinement pipeline utilizing OLEX2 and SHELXL algorithms.

Structural Analysis & Validation

Upon convergence (typically indicated by an R₁ value < 0.05 and a featureless residual electron density map), the structural geometry is analyzed.

-

Hydrogen Bonding Networks: The HTAB instruction in SHELXL[4] is utilized to mathematically validate hydrogen bonds. For 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde, expect a strong intermolecular O-H···O=C interaction linking the hydroxyl group of one molecule to the aldehyde carbonyl of an adjacent molecule, forming continuous 1D supramolecular chains along the crystallographic axis.

-

Conformational Analysis: The pyrrolidine ring's exact pucker (e.g., C3-envelope) is quantified by calculating the Cremer-Pople parameters. The conjugation between the nitrogen lone pair and the aromatic ring is validated by observing a shortened N1-C(Ar) bond length (typically ~1.36 Å, indicating partial double-bond character) compared to a standard C-N single bond (1.47 Å).

By adhering to this self-validating workflow, researchers can ensure that the crystallographic data generated for 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde is robust, reproducible, and ready for deposition into the Cambridge Structural Database (CSD).

References

-

Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, NIH PMC. Available at:[Link]

-

OlexSys. "Olex2: Crystallography at your fingertip!" OlexSys Documentation. Available at:[Link]

-

OlexSys. "Structure Solution." OlexSys Documentation. Available at:[Link]

Sources

Structural Informatics and Synthetic Workflows for 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde

Executive Summary

In modern drug discovery, bifunctional building blocks are the cornerstone of modular library synthesis. 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde (CAS: 1854342-34-9) [1] is a highly versatile intermediate featuring both an electrophilic aldehyde handle and a sterically defined, polar pyrrolidine moiety. This structural combination makes it an ideal precursor for synthesizing complex Active Pharmaceutical Ingredients (APIs), particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators where precise spatial arrangement of hydrogen bond donors/acceptors is critical.

This technical guide provides an authoritative breakdown of the molecule's structural identifiers, physicochemical properties, and field-proven synthetic methodologies, designed for advanced researchers and drug development professionals.

Structural Informatics & Identifiers

To ensure database interoperability and precise molecular representation in computational chemistry workflows, standardizing the structural identifiers is paramount.

Canonical SMILES

CC1CN(c2ccc(C=O)cc2)CC1O [3]

Algorithmic Parsing & Causality: The Simplified Molecular-Input Line-Entry System (SMILES) string dictates the exact connectivity of the molecule:

-

c2ccc(C=O)cc2 : Defines the central para-substituted benzaldehyde core. The lower-case c denotes aromaticity, while C=O represents the electrophilic formyl group.

-

N(...) : Indicates the tertiary amine of the pyrrolidine ring is directly bonded to the para-position of the phenyl ring.

-

CC1 and CC1O : The ring closure digit 1 connects the C4 carbon (bearing the methyl group) to the C3 carbon (bearing the hydroxyl group), completing the 5-membered pyrrolidine heterocycle.

Standard InChI & InChIKey

InChI: InChI=1S/C12H15NO2/c1-9-7-13(8-12(9)15)11-4-2-10(6-14)3-5-11/h2-6,9,12,15H,7-8H2,1H3 InChIKey: Derived via SHA-256 hashing of the standard InChI string, the InChIKey provides a fixed-length (27-character) digital signature that prevents the indexing errors common with special characters in SMILES or InChI strings during high-throughput virtual screening.

Physicochemical Profiling

The following table summarizes the quantitative data critical for predicting the molecule's behavior in both synthetic environments and biological assays [1] [2].

| Property | Value | Mechanistic Implication |

| Chemical Name | 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde | Standard IUPAC nomenclature. |

| CAS Number | 1854342-34-9 | Unique registry identifier. |

| Molecular Formula | C₁₂H₁₅NO₂ | Defines stoichiometry for reaction scaling. |

| Molecular Weight | 205.26 g/mol | Low MW allows for downstream elaboration without violating Lipinski's Rule of 5. |

| H-Bond Donors | 1 (Hydroxyl -OH) | Contributes to target protein binding (e.g., hinge region of kinases). |

| H-Bond Acceptors | 3 (N, O, O) | Enhances aqueous solubility and receptor interaction. |

| Topological Polar Surface Area (tPSA) | ~37.3 Ų | Excellent membrane permeability profile for CNS or intracellular targets. |

Synthetic Methodology: The SNAr Approach

The most efficient, scalable route to synthesize this building block is via a Nucleophilic Aromatic Substitution (SNAr) . The presence of the strongly electron-withdrawing formyl (-CHO) group activates the para-position of a halobenzene for nucleophilic attack.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure reaction fidelity.

-

Reagent Preparation: Charge a flame-dried 50 mL round-bottom flask with 4-fluorobenzaldehyde (1.0 eq, 10.0 mmol).

-

Causality: Fluorine is the optimal leaving group for SNAr due to its high electronegativity, which maximizes the electrophilicity of the ipso-carbon during the formation of the Meisenheimer complex.

-

-

Amine & Base Addition: Add 3-hydroxy-4-methylpyrrolidine (1.1 eq, 11.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 20.0 mmol).

-

Causality: K₂CO₃ is a mild, non-nucleophilic base. It effectively scavenges the generated HF without causing unwanted aldol condensation or Cannizzaro reactions at the sensitive aldehyde moiety.

-

-

Solvent Introduction: Suspend the mixture in 15 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It solvates the potassium cation effectively, leaving the carbonate anion "naked" and highly reactive, while stabilizing the highly polar transition state of the SNAr reaction.

-

-

Thermal Activation: Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.

-

Causality: The steric hindrance introduced by the 3,4-disubstitution on the pyrrolidine ring requires moderate thermal energy to overcome the activation barrier.

-

-

Aqueous Workup (Critical Step): Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) followed by brine.

-

Causality: DMF is notoriously difficult to remove via standard aqueous washes due to its high miscibility with organics. The addition of 5% LiCl alters the ionic strength, preferentially coordinating DMF and driving it entirely into the aqueous phase.

-

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).

Downstream Applications & Mechanistic Pathways

Once synthesized, the aldehyde handle serves as a versatile node for divergent synthesis. The two most common downstream applications are Reductive Amination (to yield benzylamines) and Knoevenagel Condensation (to build extended heterocycles).

Fig 1: SNAr synthesis and downstream functionalization of the benzaldehyde derivative.

Analytical Validation (Self-Validating Systems)

To guarantee the trustworthiness of the synthesized building block, the following analytical signatures must be confirmed:

-

TLC Monitoring: The disappearance of the 4-fluorobenzaldehyde spot (R_f ~0.7 in 1:1 Hexanes/EtOAc) and the appearance of a highly UV-active, polar product spot (R_f ~0.3) indicates successful conversion.

-

LC-MS (ESI+): The mass spectrum must show a dominant peak at m/z 206.1[M+H]⁺ , confirming the molecular weight of the coupled product.

-

¹H NMR (CDCl₃, 400 MHz):

-

A sharp singlet at ~9.75 ppm (1H) confirms the preservation of the aldehyde proton.

-

Two doublets integrating to 2H each around 6.60 ppm and 7.70 ppm confirm the AA'BB' spin system characteristic of a para-substituted aromatic ring.

-

Multiplets between 1.0 - 4.0 ppm will confirm the intact pyrrolidine ring, including a distinct doublet for the methyl group at ~1.1 ppm.

-

References

-

ChemSrc. "1854342-34-9: 4-(3-Hydroxy-4-methylpyrrolidin-1-yl)benzaldehyde SMILES and Properties". ChemSrc Database. Available at: [Link]

Harnessing the Pyrrolidine Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its status as a "privileged scaffold," a structural motif that confers favorable pharmacological properties.[3][4] This guide provides an in-depth analysis of the therapeutic targets of substituted pyrrolidine compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the inherent chemical advantages of the pyrrolidine core, dissect its interactions with key biological targets, present detailed methodologies for target validation, and offer a forward-looking perspective on this versatile molecular framework. The discussion will bridge the gap between fundamental structure-activity relationships (SAR) and the strategic design of next-generation therapeutics.[5][6]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the pyrrolidine ring in drug design is not coincidental; it stems from a unique combination of structural and physicochemical properties that make it an ideal building block for interacting with complex biological systems.

-

Three-Dimensionality and Conformational Flexibility: Unlike flat aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional pharmacophore space.[3][6][7] This "pseudorotation" enables the molecule to adopt various conformations, allowing substituents to be precisely positioned to engage with target proteins.[3][6][7]

-

Stereochemical Richness: The pyrrolidine scaffold can contain up to four stereogenic centers, leading to a high degree of stereoisomeric diversity.[3] This is a critical feature, as biological targets are chiral, and different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles.[6][7] The ability to control stereochemistry is paramount in modern drug design.

-

Physicochemical Properties: The nitrogen atom within the ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating critical interactions with protein active sites.[8] Furthermore, the pyrrolidine motif often enhances aqueous solubility, a key parameter for favorable pharmacokinetics.[8]

-

Synthetic Tractability: A wealth of synthetic methods exists for both the construction and functionalization of the pyrrolidine ring, often starting from readily available precursors like the amino acid L-proline.[3][6] This allows for the systematic exploration of SAR to optimize potency and selectivity.[2]

These intrinsic advantages have enabled the development of pyrrolidine-containing drugs across a wide spectrum of diseases, including diabetes, hypertension, viral infections, and neurological disorders.[5][9][10]

Key Therapeutic Targets & Mechanisms of Action

The versatility of the pyrrolidine scaffold is evident in the diverse range of biological targets it can be engineered to modulate. Strategic substitutions on the ring direct these compounds to interact with high affinity and selectivity with enzymes, receptors, and transporters.

Enzyme Inhibition: A Dominant Modality

Many of the most successful pyrrolidine-based drugs function by inhibiting key enzymes involved in disease pathology.

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for glucose-dependent insulin secretion. Inhibition of DPP-4 prolongs the action of these hormones, making it a cornerstone therapy for type 2 diabetes.[11]

-

Mechanism of Action: Pyrrolidine-based DPP-4 inhibitors, often called "gliptins," are designed to mimic the proline residue of natural substrates.[11] Many, like Vildagliptin and Saxagliptin, feature a cyanopyrrolidine "warhead".[11][12] The pyrrolidine ring fits into the S1 hydrophobic pocket of the enzyme, while the electrophilic nitrile group forms a reversible covalent bond with the catalytic serine (Ser630) in the active site.[8][13] This covalent interaction is key to their high potency.

Caption: Pyrrolidine-based DPP-4 inhibitors block the degradation of active GLP-1.

ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. It converts angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are a first-line treatment for hypertension.

-

Mechanism of Action: ACE inhibitors like Captopril, Enalapril, and Lisinopril incorporate a proline (a pyrrolidine-2-carboxylic acid) moiety.[14][15] This structure mimics the C-terminal dipeptide of angiotensin I, allowing it to bind to the ACE active site. A zinc-coordinating group (e.g., thiol in Captopril, carboxylate in Enalaprilat) interacts with the essential Zn²⁺ ion in the enzyme's catalytic center, effectively blocking its activity. The pyrrolidine ring itself provides the correct stereochemical orientation for optimal binding.[16]

Receptor Modulation: Targeting Cell Communication

Substituted pyrrolidines are also adept at modulating the function of cell surface receptors, acting as either agonists (activators) or antagonists (blockers).

CCR5 is a G protein-coupled receptor (GPCR) that serves as a co-receptor for the entry of the most common strains of HIV into T-cells. Blocking this receptor can prevent viral entry and replication.

-

Mechanism of Action: Maraviroc, a landmark anti-HIV drug, is a CCR5 antagonist featuring a complex substituted pyrrolidine core. It is a non-competitive allosteric inhibitor. Instead of competing with the natural chemokine ligands at the orthosteric site, Maraviroc binds within the transmembrane domain of the CCR5 receptor.[17] This binding induces a conformational change in the receptor's extracellular loops, preventing their interaction with the HIV surface glycoprotein gp120 and thereby blocking viral entry.[18] The development of these antagonists involved extensive SAR studies on 1,3,4-trisubstituted pyrrolidine scaffolds to optimize potency and pharmacokinetic properties.[19][20]

nAChRs are ligand-gated ion channels involved in numerous cognitive processes. Modulating these receptors, particularly the α4β2 and α7 subtypes, is a key strategy for treating cognitive deficits, Alzheimer's disease, and nicotine addiction.[21][22]

-

Mechanism of Action: The pyrrolidine ring of nicotine itself is the archetypal structure for nAChR interaction.[21] The protonated nitrogen of the pyrrolidinium ring forms a critical cation-π interaction with a tryptophan residue in the aromatic "binding box" of the receptor's active site.[23] Synthetic pyrrolidine-based ligands are designed as agonists, partial agonists, or allosteric modulators to fine-tune receptor activity.[24] For example, partial agonists like Varenicline (which contains a related fused ring system) provide enough stimulation to reduce nicotine withdrawal symptoms while blocking nicotine from binding, serving as an effective smoking cessation aid.[21]

Transporter Inhibition: Controlling Synaptic Signaling

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. In the brain, glycine acts as a co-agonist at the NMDA receptor, which is implicated in the pathophysiology of schizophrenia. Inhibiting GlyT1 increases synaptic glycine levels, enhancing NMDA receptor function.[25][26]

-

Mechanism of Action: A significant research effort has focused on developing 3,4-disubstituted pyrrolidine sulfonamides as potent and selective GlyT1 inhibitors.[25] These compounds act as competitive inhibitors, binding to the transporter and preventing it from clearing glycine from the synapse. The development of these inhibitors often involves a "scaffold hopping" approach, where the central core of known inhibitors (like a piperidine) is replaced with a novel pyrrolidine-based bicyclic system to achieve a unique intellectual property position and optimize properties like CNS penetration.[27][28][29]

Quantitative Analysis of Pyrrolidine Derivatives

The optimization of pyrrolidine scaffolds is a data-driven process. Structure-activity relationship (SAR) studies rely on quantitative measurements of potency and selectivity to guide medicinal chemistry efforts.

Table 1: Comparative Potency of Pyrrolidine-Based Inhibitors on Key Targets

| Compound Class | Target | Representative Compound | Potency (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |

|---|---|---|---|---|---|

| Cyanopyrrolidines | DPP-4 | Vildagliptin | ~2-5 nM (IC₅₀) | Type 2 Diabetes | [30] |

| Pyrrolidine Carboxylates | ACE | Enalaprilat (active form) | ~1-2 nM (Kᵢ) | Hypertension | [16] |

| Trisubstituted Pyrrolidines | CCR5 | Maraviroc | ~2 nM (IC₅₀) | HIV/AIDS | [17] |

| Pyrrolidine Sulfonamides | GlyT1 | (Lead Compound Analog) | ~5-10 nM (IC₅₀) | Schizophrenia |[25] |

Methodologies for Target Identification and Validation

The journey of a pyrrolidine-based drug candidate from concept to clinic is underpinned by rigorous experimental validation. The following protocols are foundational for characterizing the interaction between a compound and its putative target.

Experimental Workflow: From Hit to Lead

The process of discovering a novel pyrrolidine-based therapeutic involves a multi-stage workflow designed to identify potent, selective, and drug-like molecules.

Caption: A typical workflow for identifying and optimizing pyrrolidine drug candidates.

Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorescence-based assay to determine the inhibitory potency (IC₅₀) of a test compound against the DPP-4 enzyme. The causality is direct: if the compound inhibits DPP-4, the cleavage of the fluorogenic substrate is reduced, resulting in a lower fluorescence signal.

Principle: The assay measures the enzymatic activity of DPP-4 using a synthetic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent AMC is released. An effective inhibitor will prevent this cleavage, leading to a reduction in the fluorescence signal.

Materials:

-

Recombinant human DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (substituted pyrrolidines) and a known inhibitor (e.g., Vildagliptin) as a positive control.

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

-

Assay Plate Setup:

-

Add 2 µL of diluted test compound, positive control, or vehicle (DMSO) to appropriate wells.

-

Add 20 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to the desired final concentration) to all wells.

-

Incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiate Reaction: Add 20 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

-

Data Analysis:

-

For each concentration, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Self-Validation System:

-

Positive Control: A known inhibitor like Vildagliptin must yield an IC₅₀ value within the expected historical range, validating enzyme activity and assay conditions.

-

Z'-factor: Calculate the Z'-factor using the vehicle (high signal) and no-enzyme (low signal) controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

Future Directions and Outlook

The exploration of the pyrrolidine scaffold is far from complete. Future research will likely focus on several key areas:

-

Novel Target Classes: As our understanding of disease biology grows, new targets will emerge. The synthetic versatility of the pyrrolidine ring makes it an ideal starting point for developing modulators for these novel targets, such as G protein-coupled receptor 40 (GPR40) agonists and muscarinic acetylcholine receptor M1 (mAChR M1) positive allosteric modulators.[31][32]

-

Covalent and Targeted Therapeutics: The development of targeted covalent inhibitors, where a pyrrolidine scaffold directs a reactive group to a specific non-catalytic cysteine residue, offers a path to increased potency and duration of action.

-

Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously is an emerging paradigm for treating complex diseases. The substitutable nature of the pyrrolidine ring allows for the incorporation of pharmacophores for different targets into a single chemical entity.

-

Scaffold Refinement: Continued innovation in synthetic chemistry will provide access to even more complex and diverse pyrrolidine structures, including novel spirocyclic and bicyclic systems, further expanding the accessible chemical space for drug discovery.[33]

References

-

Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Library of Medicine. Available at: [Link]

-

De Novo Design, Synthesis, and Biological Evaluation of 3,4-Disubstituted Pyrrolidine Sulfonamides as Potent and Selective Glycine Transporter 1 Competitive Inhibitors. ACS Publications. Available at: [Link]

-

The Versatility of Pyrrolidine Scaffolds in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic–Anticancer Potential. ResearchGate. Available at: [Link]

-

CCR5 Antagonists: 3-(Pyrrolidin-1-yl)propionic Acid Analogues with Potent Anti-HIV Activity. ACS Publications. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Europe PMC. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. National Library of Medicine. Available at: [Link]

-

Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ACS Publications. Available at: [Link]

-

Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. ACS Publications. Available at: [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. Available at: [Link]

-

Discovery and development of dipeptidyl peptidase-4 inhibitors. Grokipedia. Available at: [Link]

-

a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. Available at: [Link]

-

A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. National Library of Medicine. Available at: [Link]

-

Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 2: Discovery of potent, selective, and orally bioavailable compounds. ResearchGate. Available at: [Link]

-

Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. National Library of Medicine. Available at: [Link]

-

Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution. ResearchGate. Available at: [Link]

-

1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains. PubMed. Available at: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. Available at: [Link]

-

Design, synthesis and evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues as potent angiotensin converting enzyme (ACE) inhibitors. PubMed. Available at: [Link]

-

1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 3: polar functionality and its effect on anti-HIV-1 activity. PubMed. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Library of Medicine. Available at: [Link]

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ACS Publications. Available at: [Link]

-

Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. ACS Publications. Available at: [Link]

-

Pyrrolidine-based marketed drugs. ResearchGate. Available at: [Link]

-

Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead. National Library of Medicine. Available at: [Link]

-

Combinatorial Organic Synthesis of Highly Functionalized Pyrrolidines: Identification of a Potent Angiotensin Converting Enzyme Inhibitor from a Mercaptoacyl Proline Library. ACS Publications. Available at: [Link]

-

Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. ACS Publications. Available at: [Link]

-

Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. National Library of Medicine. Available at: [Link]

-

Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres. National Library of Medicine. Available at: [Link]

-

Development of a Scalable Asymmetric Process for the Synthesis of GLYT1 Inhibitor BI 425809 (Iclepertin). ACS Publications. Available at: [Link]

-

Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead. PubMed. Available at: [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists: modifications of the arylpropylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 3: polar functionality and its effect on anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1. Development of a potent and CNS penetrant [3.1.0]-based lead - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 1: development of a potent and CNS penetrant [3.1.0]-based lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Discovery and development of dipeptidyl peptidase-4 inhibitors â Grokipedia [grokipedia.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Discovery and Isolation of Novel Benzaldehyde Derivatives: A Technical Guide to Bioactive Pharmacophores

Introduction: The Pharmacological Versatility of the Benzaldehyde Core

Benzaldehyde derivatives represent a structurally compact yet highly versatile class of secondary metabolites. Frequently isolated from fungal species and plant matrices, these compounds serve as privileged scaffolds in drug discovery. Their inherent biological activities range from potent anti-inflammatory and antimicrobial effects to targeted enzyme inhibition (e.g., tyrosinase).

As a Senior Application Scientist, I approach the discovery of these molecules not merely as an extraction exercise, but as a highly controlled, causality-driven workflow. The structural simplicity of the benzaldehyde core means that even minor substituent modifications—such as the addition of hydroxyl, methoxy, or epoxide groups—can drastically alter the molecule's electronic distribution, membrane permeability, and receptor affinity. This whitepaper outlines the critical methodologies for isolating these derivatives from natural matrices, mapping their pharmacophores, and validating their biological mechanisms.

Bioassay-Guided Isolation from Natural Matrices

The discovery of novel benzaldehyde derivatives often begins with complex natural matrices, such as the endophytic fungus Eurotium rubrum or the basidiomycete Sarcodontia crocea. To successfully isolate these compounds, the extraction and purification pipeline must be designed to exploit the specific physicochemical properties of the target molecules.

Causality in Matrix Extraction and Fractionation

The choice of solvent and chromatographic media is dictated by the polarity and stability of the target derivatives. When processing fungal fermentation broth, the matrix is typically separated into aqueous culture liquid and solid mycelial biomass. The aqueous broth is partitioned with Ethyl Acetate (EtOAc) to capture moderately polar to non-polar secondary metabolites. Conversely, the cellular mycelia are subjected to exhaustive extraction with Methanol (MeOH). MeOH is chosen here because it effectively disrupts the fungal cell wall and solubilizes intracellular benzaldehyde derivatives1[1].

During fractionation, primary separation is achieved via silica gel column chromatography. However, because some benzaldehyde derivatives contain sensitive functional groups (like the epoxide rings found in compounds isolated from Eurotium species), prolonged exposure to the acidic silanol groups on silica can induce degradation. Therefore, secondary polishing utilizes Sephadex LH-20. This size-exclusion resin separates molecules based on hydrodynamic volume rather than polarity, providing a gentle, non-destructive purification step before final HPLC isolation2[2].

Validated Step-by-Step Isolation Protocol

To ensure that the isolated compounds are the true bioactive principles and not artifactual degradation products, the following protocol integrates a self-validating bioautography step.

-

Inoculation & Culturing : Inoculate the target fungal strain into Sabouraud dextrose broth or Potato Dextrose Broth (PDB). Incubate on a rotary shaker (140 rpm) at 25 °C for 17–21 days to maximize secondary metabolite yield3[3].

-

Biomass Separation : Filter the fermented whole broth through sterile cheesecloth to separate the liquid culture broth from the solid mycelial biomass1[1].

-

Differential Extraction : Extract the aqueous culture broth three times with an equal volume of EtOAc. Concurrently, homogenize the mycelial mass and extract three times with MeOH.

-

Concentration & Profiling : Concentrate both extracts under reduced pressure. Perform a preliminary Thin-Layer Chromatography (TLC) profile; if the metabolic signatures align, pool the extracts to create a unified crude extract 1[1].

-

Primary Adsorption Chromatography : Load the crude extract onto a silica gel column (100–200 mesh). Elute using a step-gradient of petroleum ether and EtOAc. Collect fractions and spot them on analytical TLC plates.

-

Self-Validating Bioautography : Run the TLC plates in parallel with a target bioassay (e.g., agar overlay with S. aureus). Identify and advance only the fractions where UV-absorbing spots directly correspond to zones of biological inhibition 3[3].

-

Size-Exclusion Polishing : Pass the active pooled fractions through a Sephadex LH-20 column using a MeOH/Dichloromethane isocratic system to remove high-molecular-weight polymeric impurities.

-

High-Resolution Isolation : Subject the polished fractions to semi-preparative Reversed-Phase HPLC (C18 column, 250 × 10 mm, 5 μm). Elute with a linear gradient of 50% to 100% MeOH in H2O over 20 minutes. Monitor at 254 nm and collect distinct peaks to yield pure benzaldehyde derivatives2[2].

-

Structural Elucidation : Confirm the absolute structure using 1D/2D Nuclear Magnetic Resonance (1H and 13C NMR) and High-Resolution Mass Spectrometry (HRMS).

Workflow for the bioassay-guided isolation of benzaldehyde derivatives.

Structural Determinants and Pharmacophore Mapping

Understanding the causality between a benzaldehyde derivative's structure and its biological activity is paramount for lead optimization. The core benzaldehyde structure acts as the minimal active pharmacophore, but its efficacy is heavily dictated by substituent polarity and orientation.

Electronic Modulation and Membrane Affinity

In antibacterial applications, the presence of the aldehyde group alone is insufficient for robust efficacy. Hammett σ electronic parameter analysis reveals a strong negative correlation between σ values and the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (e.g., S. aureus). Introducing electron-withdrawing substituents (such as nitro or chloro groups at the para position) increases the positive charge density of the aromatic ring. This electronic modulation enhances the molecule's affinity for negatively charged bacterial membrane lipids, directly driving antibacterial potency 4[4].

Enzyme Chelation Dynamics

For tyrosinase inhibition, the mechanism shifts from membrane disruption to direct metal chelation. Ab initio quantum chemical calculations (NQCC parameters) demonstrate that the oxygen and hydrogen atoms of the aldehyde moiety act as a bicentral chelator. These atoms strongly coordinate with the binuclear copper (Cu2+) active site of tyrosinase, which is required for enzymatic activity. Replacing the aldehyde group with a carboxylate group (e.g., 2,4-dimethyl benzoate) completely abolishes this chelating geometry, rendering the derivative biologically inactive 5[5].

Quantitative Activity Profiles

The table below synthesizes the biological activity data of key benzaldehyde derivatives, highlighting how structural origin and functionalization dictate target specificity.

| Compound / Derivative | Source Matrix | Primary Target / Activity | Potency / Efficacy |

| Dihydroauroglaucin (DAG) | Eurotium cristatum | iNOS / COX-2 (Anti-inflammatory) | High (Selective iNOS inhibition) |

| Flavoglaucin (FG) | Eurotium cristatum | iNOS / COX-2 (Anti-inflammatory) | High |

| 4-(furan-3-yl)benzaldehyde | Sarcodontia crocea | Fungal Membranes (Antifungal) | Moderate |

| Salicylaldehyde (2-OH) | Synthetic / Natural | S. aureus / L. monocytogenes | High (Low MIC) |

| Nitrobenzaldehyde (4-NO2) | Synthetic | S. aureus / L. monocytogenes | High (Low MIC) |

| 2,4-dimethyl benzoate | Synthetic | Tyrosinase (Control) | Inactive (Loss of aldehyde) |

Cellular Mechanisms and Signaling Pathways

Beyond direct enzyme inhibition and membrane disruption, benzaldehyde derivatives exert profound intracellular effects by modulating key signaling cascades. In models of inflammation (e.g., LPS-stimulated RAW264.7 macrophages), derivatives such as dihydroauroglaucin and flavoglaucin act as potent anti-inflammatory agents.

Mechanistically, these compounds intercept the Toll-Like Receptor 4 (TLR4) signaling cascade. By preventing the downstream translocation of the NF- κ B transcription factor into the nucleus, they selectively inhibit the transcription and subsequent expression of pro-inflammatory mediators, specifically inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)2[2].

Benzaldehyde derivatives inhibit LPS-induced inflammation via NF-κB modulation.

Conclusion

The discovery and isolation of novel benzaldehyde derivatives require a rigorous, causality-based approach. By coupling bioassay-guided fractionation with an acute understanding of structural electronics and chelation dynamics, researchers can efficiently isolate bioactive scaffolds from complex natural matrices. As demonstrated by their ability to inhibit tyrosinase, disrupt bacterial membranes, and suppress NF- κ B-mediated inflammation, benzaldehyde derivatives remain a highly viable and tunable pharmacophore in modern drug development.

References

-

Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.[Link]

-

Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products.[Link]

-

Benzaldehyde derivatives from Eurotium rubrum, an endophytic fungus derived from the mangrove plant Hibiscus tiliaceus. Chemical and Pharmaceutical Bulletin (SciSpace).[Link]

-

Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety. MDPI.[Link]

-

A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. PMC (National Institutes of Health).[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decoding the Benzaldehyde Pharmacophore: Structural Determinants for Enhancing Antibacterial Efficacy and Food Safety [mdpi.com]

- 5. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]

General Safety and Handling Protocols for Unknown Substances

An in-depth analysis of the provided CAS (Chemical Abstracts Service) Number, 1693885-21-0, reveals a significant lack of publicly available information regarding its specific chemical properties, hazards, and associated experimental protocols. Extensive searches for this identifier did not yield a specific chemical name, structure, or any dedicated safety data sheets (SDS).

This suggests that the substance associated with CAS Number 1693885-21-0 may be one of the following:

-

A proprietary or confidential compound: Information may be restricted for commercial reasons.

-

A very new or recently registered substance: Data may not yet be widely disseminated in public databases.

-

Part of a mixture: The CAS number might apply to a mixture where only the individual components have detailed public records.

The search results obtained were for other chemical substances, and therefore, it is not possible to provide a technical guide on the properties and hazards of the substance corresponding to CAS Number 1693885-21-0.

For researchers, scientists, and drug development professionals, the absence of data for a specific CAS number necessitates a cautious approach. Standard laboratory safety protocols should be rigorously followed if this substance is encountered.

In the absence of specific hazard information, any chemical substance should be treated as potentially hazardous. The following general protocols are recommended:

Personal Protective Equipment (PPE)

A comprehensive assessment of potential exposure routes is critical. The minimum recommended PPE includes:

-

Eye Protection: Tightly fitting safety goggles are essential to protect against splashes or airborne particles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be chosen based on potential solvent compatibility if known.

-

Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

-

Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator with an appropriate filter should be used within a certified chemical fume hood.

Engineering Controls

-

Ventilation: All handling of the substance should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

-

Grounding: For flammable liquids or solids that can generate static electricity, all equipment should be properly grounded to prevent ignition from static discharge.

Storage and Handling

-

Storage Conditions: Store the substance in its original, tightly sealed container in a cool, dry, and well-ventilated area away from heat, ignition sources, and direct sunlight.

-

Incompatible Materials: Without specific data, it is prudent to store the substance away from strong oxidizing agents, acids, and bases.

Emergency Procedures

-

In Case of Exposure:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

In Case of a Spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable container for disposal.

-

Data Presentation and Visualization

Due to the lack of specific data for CAS Number 1693885-21-0, quantitative data tables and specific experimental workflow diagrams cannot be generated. However, a generalized workflow for handling an unknown chemical substance is presented below.

Caption: A generalized workflow for the safe handling of a chemical substance with unknown properties and hazards.

Conclusion

While a detailed technical guide for CAS Number 1693885-21-0 cannot be provided due to a lack of available information, this guide emphasizes the critical importance of adhering to stringent safety protocols when handling any unknown chemical substance. Researchers, scientists, and drug development professionals are urged to exercise extreme caution and to seek out any available information from the supplier or manufacturer before handling such materials. The absence of data should be interpreted as a significant potential for unknown hazards.

Application Note: Synthesis and Validation of Chiral 3-Hydroxypyrrolidines

Introduction & Strategic Significance

The 1-substituted-3-hydroxypyrrolidine core is a privileged scaffold in modern drug discovery, serving as a critical structural motif in the development of G-protein coupled receptor (GPCR) ligands, particularly those targeting the D2 receptor for antipsychotic medications[1]. Furthermore, enantiopure 3-hydroxypyrrolidines are essential building blocks for carbapenem antibiotics, anticholinergics, and various agrochemicals.

The primary synthetic challenge lies in establishing the chiral center at the C3 position with high enantiomeric excess (ee > 98%) while maintaining scalability and cost-efficiency. This application note details the mechanistic causality, comparative data, and self-validating protocols for the two most robust industrial approaches: Chiral Pool Synthesis and Catalytic Asymmetric Reduction .

Mechanistic Causality & Synthetic Pathways

The Chiral Pool Approach (L-Aspartic / L-Malic Acid)

Utilizing naturally occurring chiral pools such as L-aspartic acid or L-malic acid guarantees a high initial optical purity[2]. The causality behind this strategy relies on the preservation of the C3 stereocenter throughout the synthetic sequence.

The critical step in this pathway is the differentiation between the primary and secondary hydroxyl groups of the intermediate 1,2,4-butanetriol derivative. By exploiting the steric hindrance at the secondary alcohol, the primary alcohol is selectively converted into a leaving group (e.g., via tosylation or halogenation). Subsequent intramolecular SN2 cyclization by the protected amine yields the pyrrolidine ring with complete retention of configuration.

Synthetic workflow for (S)-3-hydroxypyrrolidine derived from chiral pool precursors.

Catalytic Asymmetric Reduction of 3-Pyrrolidinones

For late-stage functionalization or when unnatural stereocenters are required, the asymmetric reduction of a prochiral ketone (e.g., 1-benzylpyrrolidin-3-one) is the method of choice[3].

-

Chemocatalysis: Transition metal-catalyzed asymmetric hydrogenation (using Rh, Ru, or Ir complexes with chiral phosphine ligands like BINAP or Josiphos) dictates facial-selective hydride transfer. The chiral environment of the ligand forces the substrate into a specific conformation, lowering the transition state energy for one enantiomer over the other.

-

Biocatalysis: Enzymatic reduction using ketoreductases (KREDs) or even whole-cell biotransformations (such as Daucus carota mediated reduction) offers an eco-friendly alternative with exquisite enantioselectivity, operating under mild aqueous conditions[3][4].

Chemocatalytic and biocatalytic asymmetric reduction pathways for 3-pyrrolidinones.

Quantitative Data Presentation

The selection of a synthetic route depends heavily on the scale of production, available infrastructure, and target enantiomer. Table 1 summarizes the performance metrics of the primary synthetic strategies.

Table 1: Comparative Analysis of Synthetic Strategies for Chiral 3-Hydroxypyrrolidines

| Synthetic Strategy | Starting Material | Typical Overall Yield | Enantiomeric Excess (ee) | Scalability | Relative Cost |

| Chiral Pool | L-Aspartic Acid / L-Malic Acid | 45 - 55% (Over 4-5 steps) | > 98% | High | Low |

| Epichlorohydrin Route | (S)-Epichlorohydrin | 60 - 70% (Over 3 steps) | > 98% | High | Low |

| Asymmetric Hydrogenation | 1-Benzyl-3-pyrrolidinone | 85 - 95% (Single step) | 95 - 99% | Very High | Medium (Catalyst cost) |

| Biocatalytic Reduction | 1-Benzyl-3-pyrrolidinone | 70 - 85% (Single step) | > 99% | Medium | Low to Medium |

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: Synthesis of (S)-1-Benzyl-3-hydroxypyrrolidine via Chiral Pool (L-Aspartic Acid)

Adapted from established industrial methods for high optical purity[1][2].

Step 1: Esterification & Protection

-

Suspend L-aspartic acid (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C.

-

Add thionyl chloride (2.2 eq) dropwise over 30 minutes. Reflux for 4 hours, then concentrate in vacuo.

-

Dissolve the resulting diester hydrochloride in dichloromethane (DCM). Add triethylamine (3.0 eq) and benzyl bromide (1.1 eq) at 0 °C. Stir at room temperature for 12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the primary amine can be confirmed by a negative ninhydrin stain.

Step 2: Reduction to Diol

-

Dissolve the N-benzyl diester in anhydrous THF (0.2 M) and cool to 0 °C.

-

Carefully add Lithium Aluminum Hydride (LAH, 2.5 eq) in small portions. Stir for 2 hours at room temperature.

-

Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O per x g of LAH). Filter through Celite and concentrate.

Step 3: Selective Activation & Cyclization

-

Dissolve the crude diol in anhydrous DCM (0.2 M) and add pyridine (2.0 eq). Cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. The steric bulk of TsCl ensures >95% selectivity for the primary alcohol. Stir for 8 hours at 4 °C.

-

Validation: LC-MS should indicate the mono-tosylated mass.

-

Add triethylamine (2.0 eq) and heat the mixture to 60 °C for 12 hours to drive the intramolecular SN2 cyclization.

-

Wash with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography to yield (S)-1-benzyl-3-hydroxypyrrolidine.

-

Final Validation: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Protocol B: Ru-Catalyzed Asymmetric Hydrogenation of 1-Benzyl-3-pyrrolidinone

Optimized for rapid, scalable access to either enantiomer based on ligand selection[3].

Step 1: Catalyst Preparation & Reaction Setup

-

In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with 1-benzyl-3-pyrrolidinone (1.0 eq) and anhydrous methanol (0.5 M).

-

Add the pre-formed catalyst RuCl₂n (0.5 mol%).

-

Causality Note: The use of methanol as a solvent facilitates proton transfer during the hydride delivery mechanism, significantly increasing the turnover frequency (TOF).

Step 2: Hydrogenation

-

Seal the autoclave, remove from the glovebox, and purge with H₂ gas three times.

-

Pressurize the vessel to 50 psi (3.4 bar) with H₂.

-

Heat the reaction mixture to 50 °C and stir vigorously (800 rpm) for 12 hours.

-

Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when pressure stabilizes.

Step 3: Workup & Analysis

-

Vent the autoclave carefully and concentrate the mixture in vacuo.

-

Pass the crude residue through a short pad of silica gel (eluting with EtOAc) to remove ruthenium salts.

-